molecular formula C22H23N3O B2650368 (4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-benzylpiperidin-1-yl)methanone CAS No. 1421454-06-9

(4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-benzylpiperidin-1-yl)methanone

Cat. No. B2650368
M. Wt: 345.446
InChI Key: JAJXZDFDHMFLHS-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would include a discussion of the compound’s physical and chemical properties, such as its boiling point, melting point, solubility, stability, and reactivity.


Scientific Research Applications

Scalable Synthesis of Substituted Benzylpiperidines

A study developed a scalable, environmentally benign synthesis for 2- and 4-substituted benzylpiperidines. This method hinges on temperature-programmed deoxygenation and heteroaromatic ring saturation using a Pd/C catalyst. The research emphasizes the importance of temperature, acidity, and substrate structure for selectivity, demonstrating the synthetic utility of these compounds in organic chemistry (Ágai et al., 2004).

Stereospecific Synthesis of Pyrrolidines

Another study reported the stereospecific synthesis of enantiomerically pure pyrrolidines through 1,3-dipolar cycloadditions of azomethine ylides to sugar-derived enones. This method showcases the use of α-arylimino esters from common amino acids and aromatic aldehydes, underlining the synthetic versatility of pyrrolidine derivatives for producing compounds with defined stereochemistry (Oliveira Udry et al., 2014).

Crystal Structure and DFT Studies

Research on the crystal structure and Density Functional Theory (DFT) analysis of certain boric acid ester intermediates with benzene rings, including pyrrolidinyl methanones, provides insights into their molecular structures, electrostatic potential, and physicochemical properties. These studies contribute to our understanding of the molecular behavior of such compounds (Huang et al., 2021).

Catalytic Rearrangement

The CAN-mediated rearrangement of 4-benzhydrylidenepiperidines to synthesize 1-substituted phenyl-(4-phenylpiperidin-4-yl)methanones demonstrates a facile strategy for producing meperidine analogs. This research highlights a novel synthetic approach in medicinal chemistry for developing new therapeutic agents (Chang et al., 2006).

Corrosion Inhibition

A study on 1,2,3-triazole derivatives, including methanols with pyridine segments, evaluated their efficacy as corrosion inhibitors for mild steel in acidic media. This research not only contributes to the field of corrosion science but also underscores the potential of pyridine derivatives in industrial applications (Ma et al., 2017).

Safety And Hazards

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Future Directions

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I hope this general information is helpful. If you have any specific questions about these types of analyses, feel free to ask!


properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(4-pyrrol-1-ylpyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c26-22(21-17-20(8-11-23-21)24-12-4-5-13-24)25-14-9-19(10-15-25)16-18-6-2-1-3-7-18/h1-8,11-13,17,19H,9-10,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJXZDFDHMFLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=NC=CC(=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-benzylpiperidin-1-yl)methanone

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